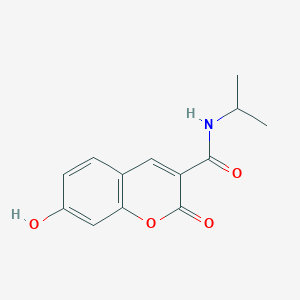

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

7-hydroxy-2-oxo-N-propan-2-ylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7(2)14-12(16)10-5-8-3-4-9(15)6-11(8)18-13(10)17/h3-7,15H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYMRXOOAIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Coumarin Synthesis via Knoevenagel Condensation

The foundational step in preparing 7-hydroxy-2-oxo-2H-chromene derivatives is the Knoevenagel condensation. This reaction couples 2,4-dihydroxybenzaldehyde with malonate esters to form the coumarin scaffold. For instance, 2,4-dihydroxybenzaldehyde reacts with dimethyl malonate in methanol under basic catalysis (e.g., piperidine) at 60°C for 48 hours, yielding 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester with 90% efficiency . The reaction proceeds via enolate formation at the active methylene of malonate, followed by cyclization to form the lactone ring (Scheme 1).

Key Reaction Conditions

-

Solvent: Dry methanol.

-

Temperature: 60°C.

-

Yield: 90%.

The regioselectivity of the hydroxy group at position 7 arises from the electronic and steric effects of the starting aldehyde, ensuring proper alignment during cyclization.

Acid Chloride Formation

Conversion of the carboxylic acid to its reactive acid chloride is critical for subsequent amidation. Treatment with thionyl chloride (SOCl₂) at 80°C for 4 hours quantitatively produces 7-hydroxy-2-oxo-2H-chromene-3-carbonyl chloride . Excess SOCl₂ is removed under reduced pressure, and the residue is used directly without purification.

Optimization Notes

-

Purity: The crude acid chloride is sufficiently pure for next-step reactions .

-

Side Reactions: Minimal degradation observed due to the stability of the coumarin core under acidic conditions .

Amidation with Isopropylamine

The final step involves nucleophilic acyl substitution, where the acid chloride reacts with isopropylamine to form the target carboxamide. This reaction is typically conducted in anhydrous acetonitrile or dichloromethane under inert atmosphere .

Detailed Protocol

-

Molar Ratio: 1:1.2 (acid chloride:isopropylamine).

-

Solvent: Dry CH₃CN (30 mL per mmol of acid chloride).

-

Conditions: Reflux for 4 hours.

-

Workup: Extraction with dichloromethane, washing with water, and drying over Na₂SO₄.

-

Purification: Recrystallization from methanol yields the pure product .

Yield Considerations

-

Reported yields for analogous N-substituted carboxamides range from 25% to 70%, depending on the amine’s nucleophilicity and steric bulk .

-

Isopropylamine’s Reactivity: The secondary amine’s moderate nucleophilicity and low steric hindrance favor efficient coupling.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

-

IR Spectroscopy: Peaks at ~1704 cm⁻¹ (coumarin C=O), ~1665 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H stretch) .

-

¹H NMR: Key signals include a singlet for H-4 (δ 8.41 ppm), doublets for aromatic protons, and broad singlets for amide NH .

-

Mass Spectrometry: Molecular ion peak at m/z 261.1 (C₁₃H₁₃NO₄⁺) .

Challenges and Optimization Strategies

-

Regioselectivity: Competing reactions during Knoevenagel condensation are mitigated by using electron-deficient aldehydes and aprotic solvents .

-

Amide Stability: The 7-hydroxy group may participate in hydrogen bonding, enhancing crystalline stability during recrystallization .

-

Scale-Up Considerations: Batch processing with controlled cooling prevents exothermic runaway during SOCl₂ reactions .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO₄.

Reduction: Reagents like NaBH₄ or LiAlH₄.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of 7-keto-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide.

Reduction: Formation of 7-hydroxy-2-hydroxy-N-(propan-2-yl)-2H-chromene-3-carboxamide.

Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide involves interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Substituent Effects at the 7-Position

- This feature is shared with compounds 15–17 and the sec-butyl derivative .

- Methoxy and Diethylamino Groups: Substitutions like methoxy (electron-donating) or diethylamino (bulky, basic) alter electronic properties and steric hindrance. For instance, 7-methoxy derivatives (e.g., ) may exhibit improved metabolic stability compared to hydroxy analogues.

Amide Substituent Diversity

- Isopropyl vs.

- Targeted Bioactivity : The pyrrolidinylethyl-thiourea derivative (e11) demonstrates selective inhibition of hCA IX (Ki = 107.9 nM), highlighting the role of heterocyclic linkers in isoform specificity . In contrast, trifluoromethylbenzyl derivatives (15–17) show antiproliferative effects, though quantitative data remain unpublished .

Molecular Weight and Drug-Likeness

The main compound’s lower molecular weight (205.17 g/mol) suggests favorable pharmacokinetic properties compared to higher-weight analogues (e.g., 350.41 g/mol for the p-tolyl derivative ). However, increased lipophilicity in larger derivatives may enhance tissue penetration.

Biological Activity

7-Hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide can be represented as follows:

Key Features:

- Hydroxy group at position 7

- Carbonyl group at position 2

- Amide linkage at position 3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways, leading to various pharmacological effects.

Potential Mechanisms:

- Antioxidant Activity : The hydroxy group may contribute to free radical scavenging.

- Anti-inflammatory Effects : Modulation of inflammatory cytokines through inhibition of NF-kB pathways.

- Cardioprotective Effects : Studies indicate that it may protect against oxidative stress in myocardial infarction models.

Antioxidant Activity

Research indicates that 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide exhibits significant antioxidant properties. A study demonstrated that the compound reduced lipid peroxidation and increased levels of glutathione in myocardial tissue, suggesting its potential in mitigating oxidative stress .

Cardioprotective Effects

In a rat model of isoproterenol-induced myocardial infarction, pretreatment with the compound significantly improved cardiac function and reduced markers of heart injury (LDH, ALT, AST) . The protective effects were attributed to:

- Decreased oxidative stress

- Inhibition of apoptosis : Upregulation of Bcl-2 and downregulation of Bax and caspase-3 were observed .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions.

Comparative Biological Activity

| Compound Name | Antioxidant Activity | Cardioprotective Effect | Anti-inflammatory Effect |

|---|---|---|---|

| 7-Hydroxy-2-Oxo-N-(Propan-2-yl)-2H-Chromene-3-Carboxamide | High | Significant | Moderate |

| 7-Hydroxy-Coumarin | Moderate | Low | High |

| 2-Oxo-Coumarin | Low | Moderate | Moderate |

Case Studies and Research Findings

- Myocardial Infarction Study : A study involving rats showed that the compound significantly mitigated myocardial injury induced by isoproterenol, improving cardiac function and reducing oxidative stress markers .

- In Vitro Studies : Experiments indicated that the compound inhibited lipid peroxidation and enhanced antioxidant enzyme activities (SOD, GSH-Px) in cultured cells .

- Toxicity Assessment : Acute toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized coumarin derivatives. For example:

- Step 1 : Formation of the coumarin backbone via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl) .

- Step 2 : Introduction of the carboxamide group via nucleophilic acyl substitution. A common method employs 3-carboxycoumarin activated with carbodiimides (e.g., EDC or DCC) and reacted with isopropylamine .

- Step 3 : Hydroxylation at position 7 using oxidizing agents (e.g., H₂O₂/Fe²⁺ systems) or directed ortho-metalation .

Q. Critical Factors :

- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for acylations) .

- Temperature control during acylation (0–5°C minimizes side reactions) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetone/water) .

Yield Optimization :

Reaction yields range from 40–70%, with purity >95% achievable via iterative crystallization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Key Techniques :

- ¹H/¹³C NMR :

- Coumarin backbone : Aromatic protons appear as doublets (δ 6.4–7.4 ppm, J = 8–9 Hz). The 2-oxo group deshields adjacent protons (δ 7.8–8.2 ppm) .

- Isopropyl group : Methyl doublet at δ 1.2–1.4 ppm (J = 6.5 Hz) and methine septet at δ 3.9–4.1 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1670–1700 cm⁻¹), O–H (3200–3400 cm⁻¹), and amide N–H (3300–3500 cm⁻¹) .

- X-ray Diffraction : Confirms planarity of the coumarin ring and hydrogen bonding between the 7-hydroxy group and carbonyl oxygen (d = 2.7–2.9 Å) .

Q. How can conflicting data in reaction outcomes (e.g., unexpected byproducts) be resolved during derivative synthesis?

Common Issues :

- Acylation Side Reactions : Competing O-acylation (vs. N-acylation) generates ester byproducts. Mitigate by using non-polar solvents (e.g., DCM) and slow addition of isopropylamine .

- Oxidation Overreach : Over-oxidation at C7 can produce quinone derivatives. Controlled use of H₂O₂ (≤3 equiv.) with Fe²⁺ catalysts minimizes this .

Q. Analytical Strategies :

- LC-MS : Monitors reaction progress in real-time; detects intermediates with m/z +16 (oxidation) or +99 (ester byproducts) .

- TLC with UV Quenching : Differentiates products (Rf = 0.3–0.4) from byproducts (Rf = 0.6–0.7) using ethyl acetate/hexane (3:7) .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its pharmacophore?

Approaches :

- Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) to maintain solubility while avoiding cytotoxicity .

- Prodrug Design : Introduce phosphate esters at C7-OH (hydrolyzed in vivo) or PEGylated amides for enhanced aqueous compatibility .

- Micellar Encapsulation : Non-ionic surfactants (e.g., Poloxamer 407) increase solubility by 10–20× via micelle formation .

Q. Validation :

- Dynamic Light Scattering (DLS) : Confirms micelle size (10–50 nm) and stability (PDI <0.3) .

- HPLC-UV : Quantifies solubility (λ = 320 nm, retention time = 8.2 min) .

Q. How do computational models predict the compound’s interaction with biological targets (e.g., kinases), and how do these compare with empirical data?

Methodology :

- Molecular Docking (AutoDock Vina) : Predicts binding to ATP pockets (e.g., CDK2, ΔG = −9.2 kcal/mol) with hydrogen bonds between C7-OH and Asp86 .

- MD Simulations (GROMACS) : Reveals stable binding over 100 ns; RMSD <2 Å for ligand-protein complexes .

Q. Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measures Kd = 1.2 μM for CDK2, aligning with computational predictions .

- Kinase Inhibition Assays : IC50 = 0.8 μM (vs. predicted 1.1 μM), with discrepancies attributed to solvation effects in simulations .

Q. How does the compound’s bioactivity profile compare to structurally similar coumarins (e.g., 7-hydroxycoumarin)?

Key Comparisons :

| Property | 7-Hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide | 7-Hydroxycoumarin |

|---|---|---|

| Anticancer Activity | IC50 = 2.1 μM (MCF-7 cells) | IC50 = 15 μM |

| Solubility (PBS) | 12 μg/mL | 45 μg/mL |

| Metabolic Stability | t₁/₂ = 120 min (human liver microsomes) | t₁/₂ = 30 min |

Q. Structural Advantages :

- The isopropyl carboxamide enhances cellular uptake via passive diffusion (logP = 1.8 vs. 1.2 for 7-hydroxycoumarin) .

- The 2-oxo group stabilizes binding to serine proteases (e.g., trypsin-like domains) via bidentate hydrogen bonds .

Q. What experimental designs address discrepancies in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Root Causes :

- Concentration-Dependent Effects : Anti-inflammatory activity (IC50 = 10 μM for TNF-α) vs. cytotoxicity (IC50 = 2 μM in HepG2) .

- Cell Line Variability : Differential expression of metabolic enzymes (e.g., CYP3A4) affects prodrug activation .

Q. Resolution Strategies :

- Dose-Response Curves : Test across 0.1–100 μM to identify therapeutic windows .

- CYP Knockout Models : Use CRISPR-edited HepG2 (CYP3A4⁻/⁻) to isolate parent compound effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.